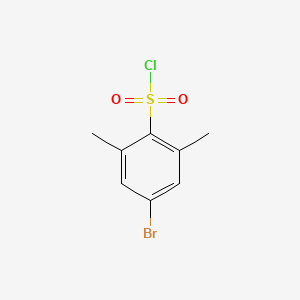

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride

Übersicht

Beschreibung

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is a chemical compound that is part of the sulfonyl chloride family, characterized by the presence of a sulfonyl group attached to a benzene ring which is further substituted with bromine and methyl groups. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of sulfones and as an intermediate in the synthesis of various heterocyclic compounds .

Synthesis Analysis

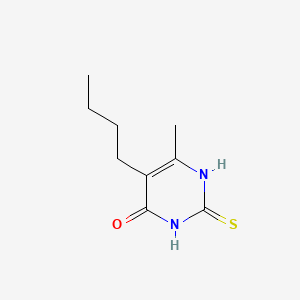

The synthesis of related brominated and methylated benzene derivatives often involves condensation and oxidative cyclization reactions. For instance, 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines are synthesized through the reaction of substituted benzenethiols with γ-diketones in dimethyl sulfoxide (DMSO), followed by oxidation to form sulfones . Although the synthesis of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is not explicitly detailed in the provided papers, similar synthetic routes may be applicable, involving halogenation and sulfonation steps.

Molecular Structure Analysis

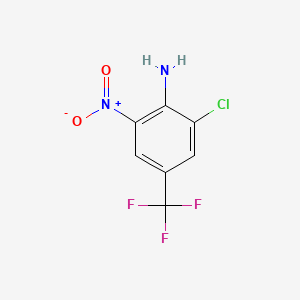

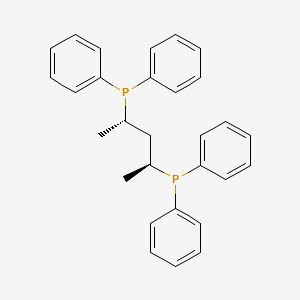

The molecular structure of compounds similar to 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride can be analyzed using spectroscopic techniques such as FTIR and FT-Raman. These methods provide information on the vibrational modes of the molecule, which are essential for understanding its structural characteristics. For example, P-bromobenzene sulfonyl chloride has been studied using DFT calculations to determine its vibrational frequencies, infrared intensities, and Raman scattering activities, which show good agreement with experimental data . Such analyses are crucial for confirming the molecular structure of synthesized compounds.

Chemical Reactions Analysis

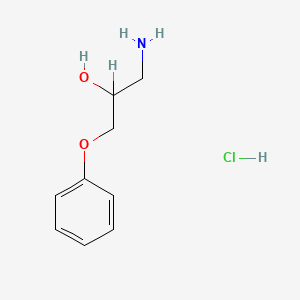

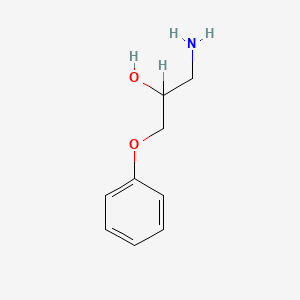

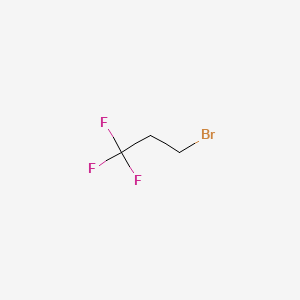

Brominated aromatic sulfonyl chlorides are versatile intermediates in organic synthesis. They can react with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively. The reactivity of these compounds can be further exploited in annulation reactions to form heterocyclic structures, as demonstrated by the reaction of bromoethylsulfonium salt with amino alcohols to yield morpholines and benzoxazepines . These reactions typically proceed through the formation of a vinyl sulfonium intermediate, followed by cyclization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride can be inferred from studies on related compounds. For example, the solvation structure of halide ions in DMSO has been investigated, which is relevant for understanding the solubility and reactivity of halogenated compounds in this solvent . The interaction between the sulfur atom of DMSO and halide ions, as well as the solvation numbers, provide insight into the behavior of such compounds in solution. Additionally, the molecular electrostatic potential (MEP) map of P-bromobenzene sulfonyl chloride indicates the presence of negative potential sites on oxygen atoms, which could influence its reactivity and interactions with other molecules .

Wissenschaftliche Forschungsanwendungen

“4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 351003-50-4 . It’s typically used as a reagent in organic synthesis .

One of the common reactions involving aromatic compounds like this is electrophilic substitution . In this type of reaction, an electrophile attacks the carbon atoms of the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by the loss of a proton from the carbon that was attacked, resulting in a substitution product .

“4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride” is typically used as a reagent in organic synthesis . Here are some potential applications:

-

Electrophilic Aromatic Substitution : This compound, being an aromatic compound, can be involved in electrophilic substitution reactions. In these reactions, an electrophile attacks the carbon atoms of the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by the loss of a proton from the carbon that was attacked, resulting in a substitution product .

-

Sulfonylation Reactions : This compound can be used in sulfonylation reactions, which are a subset of organic reactions where a sulfonyl group is introduced into a molecule. The sulfonyl group is a sulfur atom bonded to two oxygen atoms and one carbon atom. The sulfonyl group can act as a protecting group in organic synthesis or as a precursor to other functional groups .

-

Organic Synthesis Reagent : This compound is typically used as a reagent in organic synthesis . It can be used in sulfonylation reactions, which are a subset of organic reactions where a sulfonyl group is introduced into a molecule .

-

Electrophilic Aromatic Substitution : This compound, being an aromatic compound, can be involved in electrophilic substitution reactions . In these reactions, an electrophile attacks the carbon atoms of the aromatic ring, forming a cationic intermediate .

Safety And Hazards

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is associated with several hazards. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding inhalation and contact with skin and eyes, wearing protective gear, and handling in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-bromo-2,6-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPRHRFUFYYYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257700 | |

| Record name | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride | |

CAS RN |

351003-50-4 | |

| Record name | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)